3-アミノ-2-メチルピリジン

概要

説明

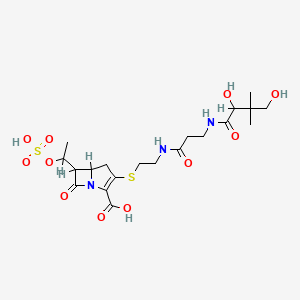

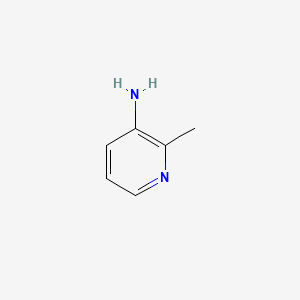

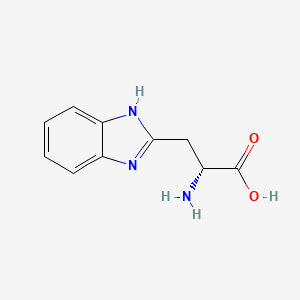

3-Amino-2-methylpyridine, also known as AMP, is an organic compound that is used in a variety of scientific research applications in the pharmaceutical, biochemical, and material science fields. AMP is a white, crystalline solid with a molecular formula of C6H8N2 and a molecular weight of 108.14 g/mol. It is a nitrogenous base that can be used to synthesize a variety of other compounds, including drugs, polymers, and other materials.

科学的研究の応用

医薬品合成

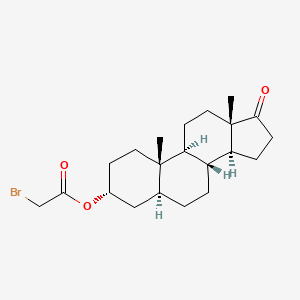

3-アミノ-2-メチルピリジンは、医薬品化学において汎用性の高い中間体です。 中枢神経系、心臓血管系、感染症を標的とするさまざまな薬物の合成に使用されます {svg_1} {svg_2}。メチル化、アシル化、縮合などの反応を起こす能力は、医薬品有効成分に見られる複雑な分子構造の構築に役立ちます。

農薬製造

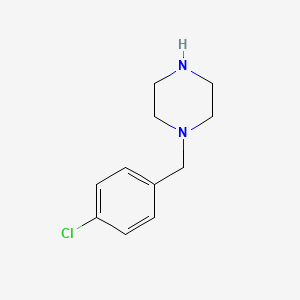

農薬産業では、3-アミノ-2-メチルピリジンは、除草剤、殺菌剤、殺虫剤の合成のためのビルディングブロックとして役立ちます {svg_3}。ピリジン環は、多くの植物保護化学物質における主要な薬理フォアであり、これらの化合物が害虫を制御し、作物の収量を向上させる効果に貢献しています。

ポリマー産業

この化合物は、さまざまなポリマー材料を合成するために使用されるポリマー産業で応用されています {svg_4}。ポリマーへの組み込みにより、耐熱性、機械的強度、耐薬品性などの材料特性が向上し、高性能アプリケーションに適しています。

ファインケミカル

ファインケミカルの分野では、3-アミノ-2-メチルピリジンは、パーソナルケアからエレクトロニクスまで、さまざまな業界で使用される特殊な化合物を製造するために使用されます {svg_5}。その誘導体は、正確な化学的性質が要求される香料、香料、その他の特殊な成分の製造に不可欠です。

グリーンケミストリー

この化合物は、環境に優しい化学プロセスにおける溶媒または試薬として使用されるグリーンケミストリーアプリケーションでも研究されています {svg_6}。化学合成における持続可能な慣行を促進する役割は、廃棄物を削減し、有害物質を回避するという原則と一致するため、注目を集めています。

材料科学

材料科学では、3-アミノ-2-メチルピリジンは、特定の電子、光学、または磁気特性を持つ先進材料の開発に使用されます {svg_7}。その誘導体は、有機半導体、導電性ポリマー、その他の電子デバイスに不可欠な材料の合成の一部となる可能性があります。

分析化学

この化学物質は、さまざまな物質の定量化と検出のために、分析化学において標準または試薬として使用されます {svg_8}。明確に定義された化学的挙動により、クロマトグラフィー、分光法、その他の分析技術で使用するために適しています。

研究開発

最後に、3-アミノ-2-メチルピリジンは、化学と生化学の分野で継続的な研究の対象です {svg_9}。新しい合成経路、反応機構、および新規触媒の開発を探索する研究でよく使用されます。

Safety and Hazards

作用機序

Target of Action

3-Amino-2-methylpyridine, also known as 3-Amino-2-picoline , is a chemical compound that has been used in various chemical reactions It’s important to note that the compound’s primary targets and their roles would depend on the specific context of its use, such as the type of reaction it’s involved in or the biological system it’s interacting with.

Biochemical Pathways

Pyridine derivatives have been noted to be involved in various biological processes . For instance, they can be found in biological systems as part of pyridoxine (vitamin B6) and vitamin B3 . The specific pathways affected by 3-Amino-2-methylpyridine would depend on its specific targets and the biological context.

生化学分析

Biochemical Properties

3-Amino-2-methylpyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with hepatic microsomes and S9 supernatants, where 3-Amino-2-methylpyridine undergoes 1-N-oxidation to form 2-amino-3-methylpyridine-1-N-oxide . This reaction is inhibited by specific inhibitors such as 2,4-dichloro-6-phenylphenoxyethylamine . These interactions highlight the compound’s role in modulating enzyme activity and its potential as a biochemical tool for studying enzyme inhibition and activation.

Cellular Effects

3-Amino-2-methylpyridine has significant effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with hepatic microsomes suggests its involvement in metabolic processes within liver cells . Additionally, its effects on gene expression and cell signaling pathways can lead to changes in cellular metabolism, highlighting its potential impact on cellular function and health.

Molecular Mechanism

The molecular mechanism of 3-Amino-2-methylpyridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to undergo 1-N-oxidation and form 2-amino-3-methylpyridine-1-N-oxide indicates its role in enzyme-mediated reactions . This transformation can affect the activity of enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function. The compound’s interactions with specific inhibitors further elucidate its mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-2-methylpyridine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Amino-2-methylpyridine is stable under specific conditions, but its degradation products, such as 2-amino-3-methylpyridine-1-N-oxide, can have distinct biochemical properties . These temporal changes highlight the importance of monitoring the compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of 3-Amino-2-methylpyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects. Studies have shown that the compound’s metabolism in animal models involves the formation of various metabolites, which can influence its overall impact on health . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

3-Amino-2-methylpyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound undergoes 1-N-oxidation to form 2-amino-3-methylpyridine-1-N-oxide, a reaction mediated by hepatic microsomes . This metabolic pathway highlights the compound’s role in modulating enzyme activity and influencing metabolic flux. Additionally, the formation of other metabolites, such as 2-amino-3-hydroxymethylpyridine and 2-amino-5-hydroxy-3-methylpyridine, further elucidates its involvement in complex biochemical processes .

Transport and Distribution

The transport and distribution of 3-Amino-2-methylpyridine within cells and tissues are critical for understanding its biochemical effects. The compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within cells, affecting its overall activity and function.

Subcellular Localization

3-Amino-2-methylpyridine exhibits specific subcellular localization, which can impact its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications

特性

IUPAC Name |

2-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-6(7)3-2-4-8-5/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFPJJJRNUZCEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341368 | |

| Record name | 3-Amino-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-10-2 | |

| Record name | 3-Amino-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-amino-2-methylpyridine interact with the BAZ2B bromodomain, and what are the structural insights into this interaction?

A1: 3-amino-2-methylpyridine derivatives have been identified as ligands for the BAZ2B bromodomain, a protein domain involved in chromatin regulation. These derivatives bind to the bromodomain through a combination of hydrogen bonding and hydrophobic interactions. [] Specifically, the pyridine ring interacts with the conserved Tyr1901 residue through a water-mediated hydrogen bond. [] The 3-amino group acts as a hydrogen bond donor to the backbone carbonyl of Pro1888. [] Interestingly, variations in the substituents at the 3-amino position can influence the binding conformation and induce slight displacements in the ZA loop of the BAZ2B bromodomain. [] This structural information provides valuable insights for designing more potent and selective BAZ2B inhibitors.

Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted on 3-amino-2-methylpyridine derivatives as BAZ2B ligands?

A2: Research indicates that modifications to the 3-amino substituent significantly impact the binding affinity and interactions with the BAZ2B bromodomain. [] For example, the presence of a sulfonyl group in the tail of certain derivatives leads to an additional hydrogen bond with the backbone amide of Asn1894. [] Computational approaches like pharmacophore searching and substructure analysis, alongside in silico docking studies, have proven valuable in identifying and optimizing novel 3-amino-2-methylpyridine-based BAZ2B ligands. [] Understanding the SAR is crucial for developing compounds with improved potency and selectivity for potential therapeutic applications.

Q3: Beyond BAZ2B inhibition, has 3-amino-2-methylpyridine been utilized in other chemical syntheses?

A3: Yes, 3-amino-2-methylpyridine serves as a versatile building block in organic synthesis. One notable application is its use in a novel synthesis of pyridoxine (vitamin B6). [] This synthetic route involves reacting N-(1-cyanoethyl)formamide with fumaronitrile in the presence of trifluoroacetic acid to yield 5-amino-6-methylpyridine-3,4-dicarbonitrile. This intermediate can then be converted to pyridoxine through reduction and diazotization reactions. [] This highlights the broader utility of 3-amino-2-methylpyridine in constructing biologically relevant molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(Acetyloxy)benzoyl]oxy}-3-phenylpropanoic acid](/img/structure/B1201418.png)

![[(1S)-1-[(2R,5R)-5-[(2R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate](/img/structure/B1201423.png)